molecular formula C13H9F2NO B1454218 2-(2,3-Difluorobenzoyl)-5-methylpyridine CAS No. 1187166-66-0

2-(2,3-Difluorobenzoyl)-5-methylpyridine

Cat. No. B1454218
M. Wt: 233.21 g/mol
InChI Key: PHFDMYPZPSBZGF-UHFFFAOYSA-N
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Description

“2,3-Difluorobenzoyl chloride” is a chemical compound with the formula C7H3ClF2O . It’s used as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for “2-(2,3-Difluorobenzoyl)-5-methylpyridine” are not available, “2,3-Difluorobenzoyl chloride” is used in custom peptide synthesis .


Molecular Structure Analysis

The molecular formula of “2,3-Difluorobenzoyl chloride” is C7H3ClF2O . It consists of a benzene ring attached to a carbonyl chloride group, with two fluorine atoms substituted at the 2 and 3 positions of the benzene .


Physical And Chemical Properties Analysis

“2,3-Difluorobenzoyl chloride” has a molecular weight of 176.55 g/mol . It appears as a clear, colorless liquid with a pungent odor . Its boiling point is 85-87 °C/14 mmHg, and it has a density of 1.423 g/mL at 25 °C .

Scientific Research Applications

Development of Lanthanide Ternary Complexes

Research on lanthanide ternary complexes involving similar compounds, such as 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine, highlights the structural and luminescence properties of these complexes. Such studies contribute to understanding the crystal structures, thermoanalysis, and luminescence properties of materials that can be used in optical devices and sensors. The extensive hydrogen bonds (C-H…F) in these complexes underline the importance of fluorine-containing compounds in designing materials with specific optical properties (Du, Ren, & Zhang, 2020).

Molecular Structure and Antioxidant Activity Studies

Research involving compounds like 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, which are structurally related to 2-(2,3-Difluorobenzoyl)-5-methylpyridine, delves into molecular structure analysis, X-ray diffractions, and antioxidant activities. These studies are pivotal in pharmaceutical and medicinal chemistry, especially in designing new drugs and understanding their interaction mechanisms (Yılmaz et al., 2020).

Chemical Synthesis and Material Science

Investigations into the reactions of amino pyridines and fluorobenzoyl chloride to create pyrido[1,2-a]quinazolin-6-ones shed light on new methods in chemical synthesis. These studies not only explore new chemical pathways but also contribute to the development of compounds with potential applications in material science and pharmaceuticals (Nosova et al., 2004).

Safety And Hazards

“2,3-Difluorobenzoyl chloride” is classified as a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . It should be handled with care, using protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for “2-(2,3-Difluorobenzoyl)-5-methylpyridine” are not available, research in difluoromethylation processes, which could involve compounds like “2,3-Difluorobenzoyl chloride”, is ongoing .

properties

IUPAC Name

(2,3-difluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-11(16-7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDMYPZPSBZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Difluorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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